Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban
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Overview
Description
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban is a compound with the molecular formula C30H34N6O4 and a molecular weight of 542.629 g/mol . It is a derivative of Apixaban, a well-known anticoagulant used to prevent blood clots. This compound is characterized by the presence of morpholino and dihydropyridine groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban involves multiple steps, starting with the preparation of the dihydropyridine core. This core is typically synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions . The morpholino groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban involves its interaction with molecular targets such as coagulation factors. It inhibits the activity of coagulation factor Xa, preventing the conversion of prothrombin to thrombin, thereby reducing blood clot formation . The morpholino and dihydropyridine groups play a crucial role in binding to the active site of the enzyme, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Apixaban: The parent compound, known for its anticoagulant properties.
Rivaroxaban: Another anticoagulant that inhibits factor Xa.
Edoxaban: A similar compound with anticoagulant activity.
Uniqueness
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban is unique due to the presence of both morpholino and dihydropyridine groups, which enhance its binding affinity and specificity for coagulation factor Xa. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H34N6O4 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
5-morpholin-4-yl-1-[4-[[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]diazenyl]phenyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C30H34N6O4/c37-29-27(33-15-19-39-20-16-33)3-1-13-35(29)25-9-5-23(6-10-25)31-32-24-7-11-26(12-8-24)36-14-2-4-28(30(36)38)34-17-21-40-22-18-34/h3-12H,1-2,13-22H2 |
InChI Key |
GBDYLAHFZMVZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N5CCC=C(C5=O)N6CCOCC6 |
Origin of Product |
United States |
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